1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride
Overview
Description
1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride is a heterocyclic compound that features a pyrrolidine ring and a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride typically involves the following steps:
Formation of the pyrrolidine ring: This can be achieved through various methods such as cyclization of appropriate precursors.
Construction of the triazole ring:
Combination of the two rings: The pyrrolidine and triazole rings are then linked through a suitable spacer, often involving alkylation reactions.
Hydrochloride formation: The final step involves converting the free base into its hydrochloride salt form for improved stability and solubility.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using automated synthesis techniques and stringent quality control measures.
Chemical Reactions Analysis
1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex heterocyclic structures.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
1-(pyrrolidin-2-ylmethyl)-1H-1,2,3-triazole hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Triazole derivatives: These compounds contain the triazole ring and are known for their antimicrobial and antifungal properties.
Pyrrolidinone derivatives: These compounds have a similar structure but with a carbonyl group, leading to different chemical reactivity and biological activity.
The uniqueness of this compound lies in the combination of the pyrrolidine and triazole rings, which can result in synergistic effects and enhanced biological activity.
Properties
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)triazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4.ClH/c1-2-7(8-3-1)6-11-5-4-9-10-11;/h4-5,7-8H,1-3,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJWMLQIAWCRPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2C=CN=N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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